(5-甲氧基-1H-吲哚-3-基)甲醇

描述

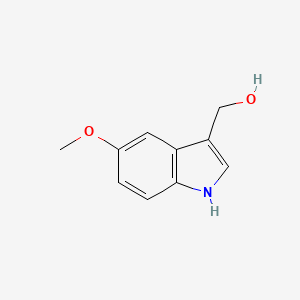

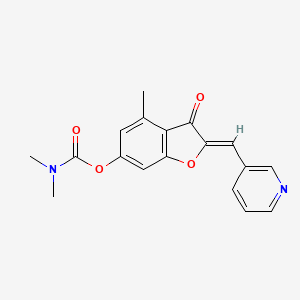

“(5-methoxy-1H-indol-3-yl)methanol” is a chemical compound with the CAS Number: 77419-78-4 . It has a molecular weight of 177.2 and its IUPAC name is (5-methoxy-1H-indol-3-yl)methanol . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for “(5-methoxy-1H-indol-3-yl)methanol” is1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

“(5-methoxy-1H-indol-3-yl)methanol” is a solid at ambient temperature . It has a molecular weight of 177.2 .科学研究应用

当然!以下是关于(5-甲氧基-1H-吲哚-3-基)甲醇的科学研究应用的全面分析,重点关注六个独特的领域:

神经保护和神经退行性疾病

(5-甲氧基-1H-吲哚-3-基)甲醇在神经保护方面显示出潜力,特别是针对氧化应激和神经毒性。 研究表明它在保护神经元免受过氧化氢 (H₂O₂) 和 6-羟基多巴胺 (6-OHDA) 引起的损伤方面有效,而过氧化氢 (H₂O₂) 和 6-羟基多巴胺 (6-OHDA) 通常用于模拟氧化应激和帕金森病 。 这使其成为开发治疗帕金森病和阿尔茨海默病等神经退行性疾病的药物的有希望的候选药物。

抗氧化活性

该化合物表现出显著的抗氧化特性,这在对抗氧化应激相关的细胞损伤方面至关重要。 在各种研究中都强调了它清除自由基和抑制脂质过氧化的能力 。 这些特性有助于预防和管理与氧化应激相关的疾病,包括心血管疾病和某些类型的癌症。

抗癌研究

吲哚衍生物,包括(5-甲氧基-1H-吲哚-3-基)甲醇,因其抗癌特性而被研究。 它们在抑制癌细胞生长和诱导各种癌细胞系发生凋亡(程序性细胞死亡)方面显示出潜力 。 这使得它们在开发新的抗癌疗法方面具有价值,特别是对于对传统疗法有抵抗力的癌症。

抗菌应用

已经研究了(5-甲氧基-1H-吲哚-3-基)甲醇的抗菌特性,证明它对多种细菌和真菌病原体有效 。 该化合物可用于开发新的抗菌剂,以对抗耐药菌株并改善感染控制。

抗炎作用

研究表明(5-甲氧基-1H-吲哚-3-基)甲醇具有抗炎特性,使其可用于治疗炎症性疾病 。 它调节炎症通路和减少促炎细胞因子产生的能力,在管理类风湿性关节炎和炎症性肠病等慢性炎症性疾病方面可能是有益的。

植物生长调节

吲哚衍生物已知在植物生长和发育中发挥作用。 (5-甲氧基-1H-吲哚-3-基)甲醇可用作植物生长调节剂,影响细胞分裂、伸长和分化等过程 。 该应用在农业研究中尤为重要,它可以用来提高作物产量和抗逆性。

安全和危害

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to suppress the iron-induced lipid peroxidation .

Pharmacokinetics

The safety profiles of similar indole derivatives have been studied, with most showing good safety profiles .

Result of Action

Similar indole derivatives have been found to exhibit neuroprotective properties . For instance, some derivatives of 5-methoxy-indole carboxylic acid have shown strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

生化分析

Biochemical Properties

(5-methoxy-1H-indol-3-yl)methanol, like other indole derivatives, has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to the compound’s interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

The effects of (5-methoxy-1H-indol-3-yl)methanol on cells and cellular processes are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reverse cisplatin-induced augmentation of NO and malondialdehyde (MDA), while boosting the activity of glutathione peroxidase (GPx), and superoxide dismutase (SOD) .

Molecular Mechanism

At the molecular level, (5-methoxy-1H-indol-3-yl)methanol exerts its effects through various mechanisms. It has been suggested that its mechanism of action is predictably through inhibition of reactive oxygen species (ROS) and inflammation . It also downregulates the expression of various signal transduction pathways regulating the genes involved in inflammation .

Dosage Effects in Animal Models

The effects of (5-methoxy-1H-indol-3-yl)methanol can vary with different dosages in animal models. In a rodent model, it was found to normalize plasma levels of biochemical enzymes

属性

IUPAC Name |

(5-methoxy-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPTCVFDZJNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)

![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)

![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

![1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2368589.png)